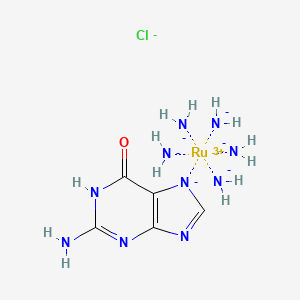
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride is a coordination compound that features a ruthenium ion in the +3 oxidation state This compound is notable for its complex structure, which includes a purine derivative, specifically 2-amino-1,7-dihydro-6H-purin-6-one, coordinated to the ruthenium center
准备方法
The synthesis of Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride typically involves the reaction of ruthenium trichloride with 2-amino-1,7-dihydro-6H-purin-6-one in the presence of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the correct coordination of the ligands to the ruthenium center. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反应分析
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interact with and modify biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced catalytic activity or unique electronic characteristics.
作用机制
The mechanism by which Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride exerts its effects involves the coordination of the ruthenium center to various molecular targets. In biological systems, this can include binding to DNA or proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar compounds to Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride include other ruthenium coordination complexes with different ligands. These compounds can vary in their chemical properties and applications, depending on the nature of the ligands and the oxidation state of the ruthenium center. Some examples of similar compounds include:
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,dichloride
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,tetrachloride
The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical and biological properties.
属性
分子式 |
C5H14ClN10ORu-4 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-amino-1H-purin-7-id-6-one;azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/C5H5N5O.ClH.5H2N.Ru/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;;;;;/h1H,(H4,6,7,8,9,10,11);1H;5*1H2;/q;;5*-1;+3/p-2 |
InChI 键 |
IXOJCBBVICJRHE-UHFFFAOYSA-L |
规范 SMILES |
C1=NC2=C([N-]1)C(=O)NC(=N2)N.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

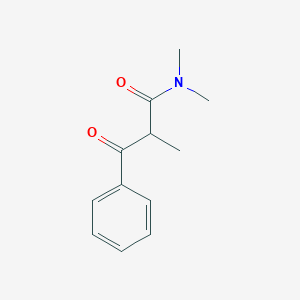
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
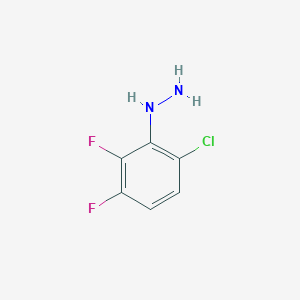
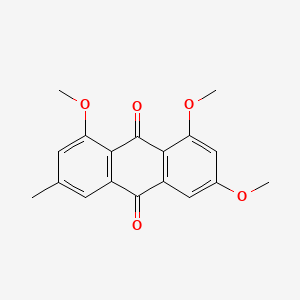
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
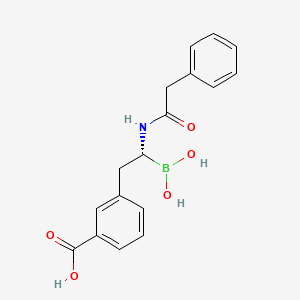
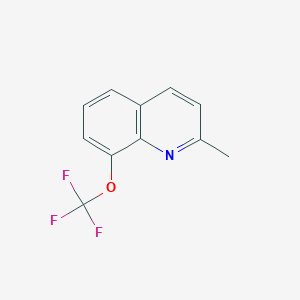

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
